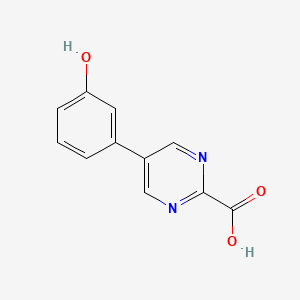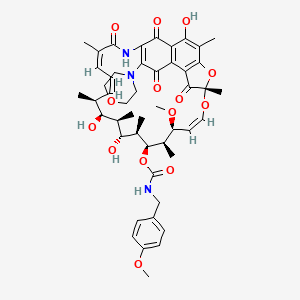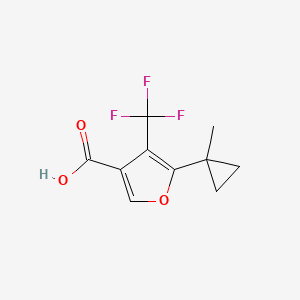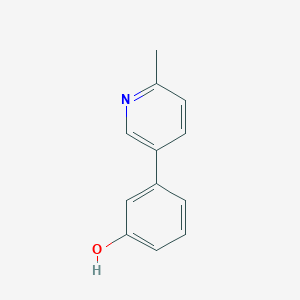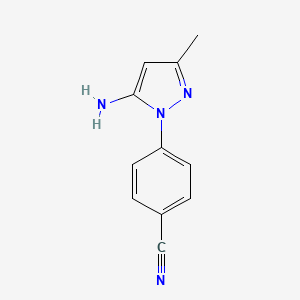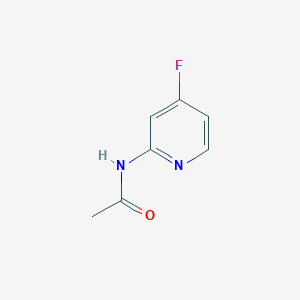![molecular formula C12H17NO4S B13150874 (1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13150874.png)
(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol is a chemical compound characterized by the presence of a morpholine sulfonyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol typically involves the reaction of 4-(morpholine-4-sulfonyl)phenyl derivatives with ethan-1-ol under specific conditions. The process may include steps such as sulfonylation, reduction, and purification to obtain the desired product. Detailed reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may convert the sulfonyl group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives: Possess terminal sulfonamide groups and are studied for their anti-inflammatory effects.
Uniqueness
(1R)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol is unique due to its specific structural features, such as the morpholine sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C12H17NO4S |
|---|---|
Peso molecular |
271.33 g/mol |
Nombre IUPAC |
(1R)-1-(4-morpholin-4-ylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO4S/c1-10(14)11-2-4-12(5-3-11)18(15,16)13-6-8-17-9-7-13/h2-5,10,14H,6-9H2,1H3/t10-/m1/s1 |
Clave InChI |
RUOCEIMBBZEJTK-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)O |
SMILES canónico |
CC(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


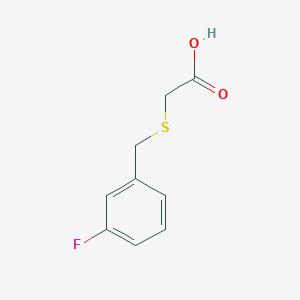

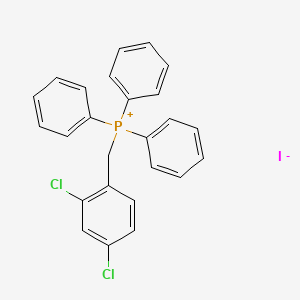
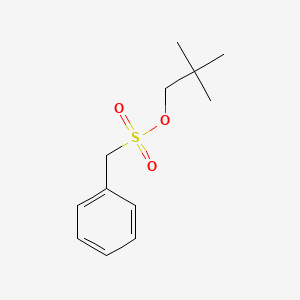



![3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine](/img/structure/B13150834.png)
